molecular formula C13H12ClN3O2S B11279719 2-(2-acetamidothiazol-4-yl)-N-(3-chlorophenyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B11279719
M. Wt: 309.77 g/mol
InChI Key: IFLMUISPCYDHBE-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE: is a synthetic organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a chlorophenyl group, an acetamido group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-(2-AMINO-1,3-THIAZOL-4-YL)ACETAMIDE: Similar structure but with an amino group instead of an acetamido group.

    N-(3-CHLOROPHENYL)-2-(2-HYDROXY-1,3-THIAZOL-4-YL)ACETAMIDE: Similar structure but with a hydroxy group instead of an acetamido group.

Uniqueness

N-(3-CHLOROPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is unique due to the presence of both the acetamido group and the thiazole ring, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12ClN3O2S

Molecular Weight

309.77 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C13H12ClN3O2S/c1-8(18)15-13-17-11(7-20-13)6-12(19)16-10-4-2-3-9(14)5-10/h2-5,7H,6H2,1H3,(H,16,19)(H,15,17,18)

InChI Key

IFLMUISPCYDHBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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